molecular formula C13H18O3 B8383430 3-[1,3]Dioxolan-2-yl-1-o-tolyl-propan-1-ol

3-[1,3]Dioxolan-2-yl-1-o-tolyl-propan-1-ol

Cat. No. B8383430
M. Wt: 222.28 g/mol
InChI Key: NUVARLRKRMDDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119692B2

Procedure details

To a suspension of Mg turnings (134.0 mg, 5.6 mg-at.) and catalytic amount of iodine in 20 mL THF was added dropwise 2-(2-bromoethyl)-[1,3]dioxolane (500.0 mg, 2.8 mmol) with heating over a period of 30 min. After stirring the mixture for 30 min at 63° C. the reaction was cooled to −30° C. and 2-methyl-benzaldehyde (275.0 mg, 2.5 mmol) was slowly added as a solution in 5 mL THF. The temperature was maintained at −30° C. for 1 h and then slowly raised to room temperature over a period of 3 h. The excess Grignard reagent was destroyed by the careful addition of saturated aqueous NH4Cl (40 mL). The resulting mixture was extracted with ethyl acetate (3×30 mL) and the combined organic layers washed with brine (2×20 mL). After evaporation of the solvent, the product was isolated by flash column chromatography eluting with 0 to 50% EtOAc/hexanes affording 290 mg of the title compound as a light yellow oil.
[Compound]
Name
Mg
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
275 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
II.Br[CH2:4][CH2:5][CH:6]1[O:10][CH2:9][CH2:8][O:7]1.[CH3:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH:14]=[O:15]>C1COCC1>[O:7]1[CH2:8][CH2:9][O:10][CH:6]1[CH2:5][CH2:4][CH:14]([C:13]1[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=1[CH3:11])[OH:15]

Inputs

Step One
Name
Mg
Quantity
134 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrCCC1OCCO1
Step Three
Name
Quantity
275 mg
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
63 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 min at 63° C. the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating over a period of 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at −30° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly raised to room temperature over a period of 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess Grignard reagent was destroyed by the careful addition of saturated aqueous NH4Cl (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine (2×20 mL)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the product was isolated by flash column chromatography
WASH
Type
WASH
Details
eluting with 0 to 50% EtOAc/hexanes affording 290 mg of the title compound as a light yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1C(OCC1)CCC(O)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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